molecular formula C7H4Br2Cl3NO B2705756 2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone CAS No. 120309-50-4

2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone

Cat. No. B2705756
CAS RN: 120309-50-4
M. Wt: 384.27
InChI Key: QCIVVBFXHLJKNK-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(4,5-dibromo-1-methyl-pyrrol-2-yl)-ethanone (TDE) is an organochlorine compound that has been studied extensively in scientific research due to its unique properties and potential applications. TDE is a colorless, volatile liquid that is soluble in water and has a molecular weight of 288.6 g/mol. It is a derivative of ethanone, a hydrocarbon with a single carbon-oxygen double bond, and is composed of three chlorine atoms, one bromine atom, and a methyl pyrrol ring. TDE has been studied for its potential applications in various fields, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Catalytic Behavior

  • The synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines demonstrate the application of complex organic synthesis techniques to create NNN tridentate ligands. These ligands show significant catalytic activities for ethylene reactivity, highlighting the compound's potential in catalysis and material science (Sun et al., 2007).

Antiviral Activity

  • Research into the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives explores the potential pharmaceutical applications of similar compounds. This study indicates a broader interest in the medicinal chemistry community for developing antiviral agents (Attaby et al., 2006).

Corrosion Inhibition

  • The synthesis and comparative study of novel triazole derived as a corrosion inhibitor of mild steel in HCl medium, complemented with DFT calculations, showcases the compound's relevance in the field of corrosion science. This research underlines the importance of these compounds in industrial applications, particularly in protecting metals from corrosion (Jawad et al., 2020).

Anti-cancer Potential

  • A study on a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as a potential anti-cancer agent indicates the compound's significant antiproliferative activity. Such research highlights the compound's application in developing novel cancer therapies (Via et al., 2008).

Crystal Engineering

  • Pyrrole-2-carboxylate dimer research emphasizes its use as a robust supramolecular synthon for crystal engineering. This suggests the compound's utility in designing and developing new materials with tailored properties (Yin & Li, 2006).

properties

IUPAC Name

2,2,2-trichloro-1-(4,5-dibromo-1-methylpyrrol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2Cl3NO/c1-13-4(2-3(8)6(13)9)5(14)7(10,11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIVVBFXHLJKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1Br)Br)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the same general procedure as used for the synthesis of 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)-ethanone 8, 5.00 g of 2-trichloroacetyl-1-methylpyrrole 12 gave 8.14 g (96%) of the title compound 14 as white needles. 1H NMR (300 MHz, DMSO-d6) δ 7.60 (s, 1H), 3.96 (s, 3H); 13C NMR (100 MHz, DMSO-d6) δ 170.86, 123.81, 122.68, 120.58, 99.58, 94.89, 37.60; HRMS (FAB) calcd for C7H4Br2Cl3NO (M+) 380.7725, found 380.7744.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-trichloroacetyl-1-methylpyrrole
Quantity
5 g
Type
reactant
Reaction Step One
Yield
96%

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